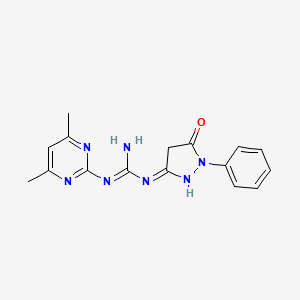![molecular formula C18H30N2O3 B6083222 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol, commonly known as CGP 12177, is a selective β-adrenergic receptor antagonist that is widely used in scientific research. It was first synthesized in the 1980s and since then, it has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
CGP 12177 is widely used in scientific research, particularly in the field of pharmacology. It is used as a tool to study the β-adrenergic receptor system, which is involved in many physiological processes, including the regulation of heart rate, blood pressure, and metabolism. CGP 12177 is also used to investigate the role of β-adrenergic receptors in various diseases, such as asthma, heart failure, and diabetes.
作用機序
CGP 12177 is a selective antagonist of the β-adrenergic receptor, which means that it blocks the binding of β-adrenergic agonists, such as adrenaline and noradrenaline, to the receptor. This results in a decrease in the activity of the β-adrenergic receptor system, which can have various physiological effects, depending on the tissue or organ involved.
Biochemical and Physiological Effects
CGP 12177 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the tissue or organ studied. For example, in cardiac tissue, CGP 12177 has been shown to decrease heart rate and contractility, while in adipose tissue, it has been shown to increase lipolysis and energy expenditure. CGP 12177 has also been shown to have anti-inflammatory effects in various tissues, including the lung and the brain.
実験室実験の利点と制限
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for the β-adrenergic receptor. This allows researchers to study the specific effects of β-adrenergic receptor activation or inhibition, without interference from other receptors. However, one limitation of using CGP 12177 is its relatively low potency, which means that high concentrations are often required to achieve significant effects. This can lead to non-specific effects and potential toxicity.
将来の方向性
There are many future directions for research on CGP 12177. One area of interest is the development of more potent and selective β-adrenergic receptor antagonists, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of β-adrenergic receptors in cancer, as recent studies have suggested that β-adrenergic signaling may play a role in tumor growth and metastasis. Additionally, there is growing interest in the use of CGP 12177 as a tool to study the role of β-adrenergic receptors in the brain, particularly in the context of neuropsychiatric disorders such as depression and anxiety.
合成法
CGP 12177 can be synthesized using a multistep process, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclopropylamine to form 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol. The final product, CGP 12177, is obtained by reacting 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol with diethylamine.
特性
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-4-20(5-2)12-16(21)13-23-17-9-6-14(10-18(17)22-3)11-19-15-7-8-15/h6,9-10,15-16,19,21H,4-5,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWZYVBUUWDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNC2CC2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
![1-(3-chlorophenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6083164.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6083183.png)
![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)